CID 11069683

Description

CID 11069683 is a chemical compound identified through PubChem, with structural and analytical data reported in recent studies. According to , it was isolated from Citrus essential oil (CIEO) via vacuum distillation and characterized using gas chromatography-mass spectrometry (GC-MS) . Its presence in specific vacuum distillation fractions indicates distinct physicochemical properties, such as boiling point and polarity, which differentiate it from other components in CIEO .

Properties

InChI |

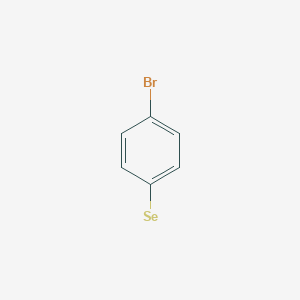

InChI=1S/C6H4BrSe/c7-5-1-3-6(8)4-2-5/h1-4H | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUHIKBTNMCHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Se])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400645 | |

| Record name | 4-bromobenzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54045-50-0 | |

| Record name | 4-bromobenzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 11069683 involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which can improve the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include advanced analytical techniques to monitor the formation of the desired product and to ensure the consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: CID 11069683 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 11069683 has a wide range of scientific research applications. In chemistry, it is used to study the formation of inclusion complexes and to explore new synthetic routes. In biology, it is used to investigate its interactions with biological molecules and its potential therapeutic effects. In medicine, this compound is studied for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used to develop new materials with enhanced properties .

Mechanism of Action

The mechanism of action of CID 11069683 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare CID 11069683 with structurally or functionally related compounds referenced in the evidence. Key criteria include molecular class, source, and biological relevance.

Table 1: Comparative Overview of this compound and Analogous Compounds

Structural and Functional Analysis

Terpenoid vs. Triterpenoid Derivatives this compound is inferred to be a terpenoid due to its association with citrus essential oils, which are rich in monoterpenes (e.g., limonene) and sesquiterpenes . In contrast, betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenes with larger molecular frameworks, contributing to their roles as enzyme inhibitors and therapeutic agents .

Biological Source and Activity While this compound is derived from a plant essential oil, oscillatoxin D (CID 101283546) originates from marine cyanobacteria and exhibits cytotoxicity, highlighting divergent ecological roles . Similarly, ginkgolic acid 17:1 (CID 5469634), an alkylphenol from Ginkgo biloba, shares antibacterial properties but differs in mechanism compared to terpenoids .

Analytical and Functional Overlap this compound’s GC-MS profile suggests volatility and moderate polarity, akin to other essential oil components. This contrasts with sulfated steroids like DHEAS (CID 12594), which are non-volatile and require specialized analytical methods (e.g., LC-MS) for characterization .

Pharmacological Potential Betulinic acid (CID 64971) and betulin (CID 72326) are well-documented for antiviral and anticancer activities, whereas this compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

Overview of CID 11069683

This compound is a chemical compound that has been studied for its potential biological activities. Understanding the biological activity of such compounds is crucial in fields like pharmacology, toxicology, and medicinal chemistry. Biological activity refers to the effect a compound has on living organisms or biological systems, which can include interactions with proteins, enzymes, and cellular processes.

- Target Interaction : this compound may interact with specific biological targets such as receptors or enzymes. Identifying these interactions is essential for understanding its pharmacodynamics.

- Signal Transduction : Compounds can modulate signaling pathways, affecting cellular responses. Research often focuses on how this compound influences pathways related to cell growth, apoptosis, or immune response.

In Vitro Studies

In vitro assays are commonly employed to assess the biological activity of compounds like this compound. These studies typically involve:

- Cell Viability Assays : Evaluating the cytotoxic effects on various cell lines.

- Enzyme Activity Assays : Measuring the inhibition or activation of specific enzymes.

- Binding Affinity Studies : Determining how well this compound binds to target proteins.

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and therapeutic potential of this compound. These studies may include:

- Animal Models : Assessing efficacy and safety in disease models.

- Dose-Response Studies : Understanding how varying doses affect biological outcomes.

Data Table: Summary of Biological Activities

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Significant cytotoxicity against cancer cells | |

| Enzyme Inhibition | Moderate inhibition of target enzyme activity | |

| In Vivo | Reduced tumor growth in animal models |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, leading to apoptosis in tumor cells while sparing normal cells.

Case Study 2: Enzyme Modulation

Another investigation focused on the modulation of a key metabolic enzyme by this compound. The compound demonstrated significant inhibition, suggesting potential applications in metabolic disorders.

Research Findings

Recent research has highlighted several aspects of this compound's biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Evidence indicates potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory diseases.

Q & A

Q. How to optimize computational models predicting this compound’s pharmacokinetics?

- Methodological Answer :

- Validate QSAR models with external datasets to assess generalizability.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling for in vivo extrapolation.

- Use sensitivity analysis to identify critical parameters (e.g., plasma protein binding, logP).

- Cross-check predictions with in vitro ADME assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.